REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].CO.CO.Cl[C:9]1[CH:14]=[C:13]([C:15]([O:17]C)=[O:16])[CH:12]=[C:11]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[N:10]=1.Cl>CC(N(C)C)=O>[CH3:1][O:2][C:9]1[CH:14]=[C:13]([C:15]([OH:17])=[O:16])[CH:12]=[C:11]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[N:10]=1 |f:0.1.2|
|
Name
|
NaOMe methanol
|
Quantity
|
92 μL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+].CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1100 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=C1)C(=O)OC)C1=CC=CC=C1
|
Name
|
NaOMe methanol
|
Quantity
|
92 μL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+].CO
|
Name
|
NaOMe methanol
|
Quantity
|
92 μL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+].CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
under heat
|
Type
|
TEMPERATURE
|
Details
|
with refluxing for 2 hours and 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred overnight at 130° C.
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
stirred at 130° C. for 7 hours
|
Duration
|
7 h
|
Type
|
ADDITION
|
Details
|
was added to it
|
Type
|
FILTRATION
|
Details
|
the formed precipitate was taken out through filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
purified through reversed-phase high-performance liquid chromatography [acetonitrile/water+0.11% trifluoroacetic acid]
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC(=CC(=C1)C(=O)O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |